3-(tert-Butylamino)propylsulfonic acid
Description
3-(tert-Butylamino)propylsulfonic acid is a sulfonic acid derivative featuring a tert-butylamino group attached to a propylsulfonic acid backbone. Applications of such compounds include catalysis, particularly in acid-catalyzed reactions such as hydrodeoxygenation and Strecker-type transformations, where their stability and acidity are critical .
Properties
CAS No. |
1118-52-1 |
|---|---|
Molecular Formula |
C7H17NO3S |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-(tert-butylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO3S/c1-7(2,3)8-5-4-6-12(9,10)11/h8H,4-6H2,1-3H3,(H,9,10,11) |
InChI Key |
AJOMXCNJGRAIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The tert-butylamino group in 3-(tert-Butylamino)propylsulfonic acid distinguishes it from structurally related sulfonic acids. For example:
- 3-Hydroxypropane-3-sulphonic acid derivatives (e.g., sodium 3-hydroxypropane-3-sulphonate) feature a hydroxyl group instead of an amino moiety, altering acidity and reactivity in aqueous environments .
- Propylsulfonic acid-functionalized silicas (e.g., MCM-41-PSA) incorporate sulfonic acid groups on mesoporous silica supports, optimizing surface area and catalytic efficiency but lacking the amino functionality .
Thermal Stability
The tert-butylamino group in this compound likely enhances thermal resistance compared to linear alkylamino analogs. Propylsulfonic acid groups in silica-supported catalysts demonstrate stability up to 350°C without decomposition, a property critical for high-temperature applications like hydrodeoxygenation . In contrast, sulfonic acid resins (e.g., Amberlyst) typically degrade above 150°C, highlighting the advantage of covalently anchored propylsulfonic acids .
Catalytic Performance
- Acidity: The sulfonic acid group provides strong Brønsted acidity, comparable to other propylsulfonic acid-functionalized materials like SBSSA (silica-bonded S-sulfonic acid). However, the tert-butylamino group may modulate acid strength via electronic effects .
- Pore Structure: When supported on mesoporous silica (e.g., SBA-15 or MCM-41), propylsulfonic acids benefit from high surface areas (up to 300 Å pore sizes) and uniform pore distributions, enhancing reactant diffusion and catalytic activity . Non-porous analogs like 3-butylaminopropylsulfonic acid lack this structural advantage .
Data Tables
Table 1: Key Properties of this compound and Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
